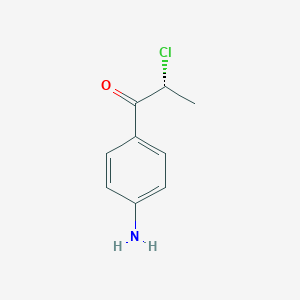
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI), also known as R-(-)-ketamine, is a chiral form of ketamine that has been widely studied for its potential use in anesthesia, depression treatment, and pain management. In
Mechanism of Action
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine is an N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of these receptors in the brain. This leads to a reduction in glutamate activity, which is thought to contribute to the antidepressant and analgesic effects of 1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine.
Biochemical and Physiological Effects:
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine has been shown to have a number of biochemical and physiological effects, including increasing synaptic plasticity, modulating the immune system, and altering the levels of various neurotransmitters in the brain. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine has several advantages for use in lab experiments, including its rapid onset of action and short duration of effects. However, it also has several limitations, such as the potential for abuse and the need for careful monitoring of cardiovascular and respiratory function.
Future Directions
There are several areas of future research for 1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine, including further exploration of its potential as an antidepressant and analgesic, as well as investigation into its long-term effects on the brain and body. Additionally, there is a need for the development of new and more effective NMDA receptor antagonists that have fewer side effects and a better safety profile.
Synthesis Methods
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine can be synthesized through a variety of methods, including asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric reduction. One commonly used method involves the reduction of 2-chloro-2-(4-aminophenyl) cyclohexanone with sodium borohydride in the presence of a chiral catalyst.
Scientific Research Applications
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine has been studied extensively for its potential use in anesthesia, particularly in pediatric patients and those with cardiovascular disease. It has also shown promise as a treatment for depression, with studies indicating that it may have a rapid and sustained antidepressant effect. Additionally, 1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI)(-)-ketamine has been investigated as a potential analgesic for chronic pain management.
properties
CAS RN |
132298-11-4 |
|---|---|
Product Name |
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)-(9CI) |
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(2R)-1-(4-aminophenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3/t6-/m1/s1 |
InChI Key |
ZKFSGOCBENBOEA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC=C(C=C1)N)Cl |
SMILES |
CC(C(=O)C1=CC=C(C=C1)N)Cl |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)N)Cl |
synonyms |
1-Propanone, 1-(4-aminophenyl)-2-chloro-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
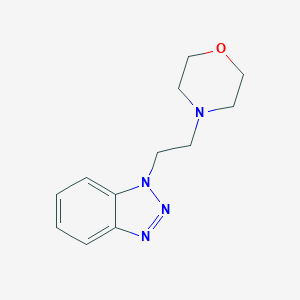

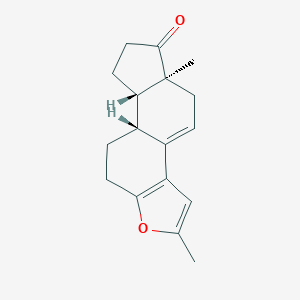

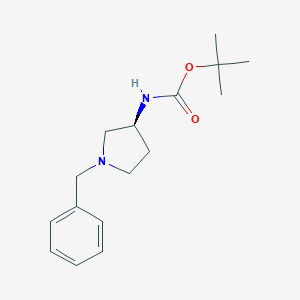

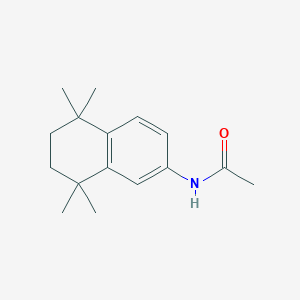
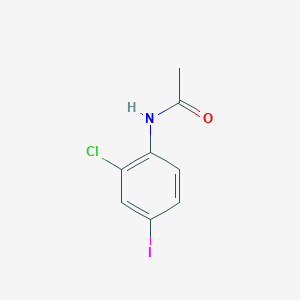
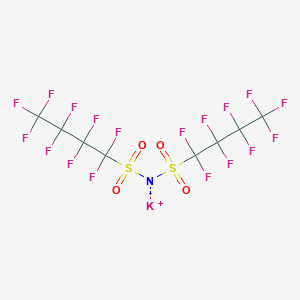
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
